1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone
Overview
Description
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is a heterocyclic compound that features a thieno[3,2-c]pyrazole core with a bromo substituent at the 5-position and an ethanone group at the 1-position.
Mechanism of Action
Target of Action
The primary target of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of glycogen metabolism, cell proliferation, and cell differentiation .
Mode of Action
This compound interacts with GSK-3β, inhibiting its activity . This inhibition results in the decreased hyperphosphorylation of tau protein, a process implicated in the pathology of Alzheimer’s disease .
Biochemical Pathways
The inhibition of GSK-3β affects several biochemical pathways. It leads to an increase in the phosphorylation of GSK-3β at Ser9, which is indicative of GSK-3β inhibition . This inhibition also results in a decrease in the phosphorylation of tau at Ser396 . Moreover, the compound effectively increases the expressions of β-catenin, GAP43, N-myc, and MAP-2, promoting the differentiated neuronal neurite outgrowth .
Pharmacokinetics
It’s important to note that the compound showed no toxicity on the viability of sh-sy5y cells at concentrations up to 50 μm , suggesting a favorable safety profile.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of GSK-3β, decreased hyperphosphorylation of tau protein, increased expressions of β-catenin, GAP43, N-myc, and MAP-2, and promotion of differentiated neuronal neurite outgrowth . These effects could potentially contribute to the treatment of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It is known that similar thieno[3,2-c]pyrazol-3-amine derivatives have been evaluated as potential inhibitors of glycogen synthase kinase 3β (GSK-3β) . GSK-3β is an enzyme that catalyzes the hyperphosphorylation of tau protein, a process implicated in Alzheimer’s disease .
Cellular Effects
In cellular studies, thieno[3,2-c]pyrazol-3-amine derivatives have shown no toxicity on the viability of SH-SY5Y cells at certain concentrations . They have also been observed to target GSK-3β, leading to increased phosphorylation of this enzyme at Ser9
Molecular Mechanism
Related compounds have been found to inhibit GSK-3β, an enzyme involved in the hyperphosphorylation of tau protein . This inhibition occurs at the molecular level and involves binding interactions with the enzyme, leading to changes in its phosphorylation status .
Temporal Effects in Laboratory Settings
Related compounds have been observed to decrease the phosphorylation of tau protein in a dose-dependent manner , suggesting that the effects of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone may also change over time.
Metabolic Pathways
Related compounds have been found to interact with GSK-3β, an enzyme involved in several metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the thieno[3,2-c]pyrazole core. The final step involves the acetylation of the pyrazole nitrogen to introduce the ethanone group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[3,2-c]pyrazoles can be formed.
Oxidation and Reduction Products: These reactions yield alcohols or carboxylic acids, respectively.
Scientific Research Applications
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-thieno[3,2-c]pyrazol-1-yl)-ethanone
- 1-(5-Methyl-thieno[3,2-c]pyrazol-1-yl)-ethanone
- 1-(5-Fluoro-thieno[3,2-c]pyrazol-1-yl)-ethanone
Uniqueness
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and interaction with biological targets. The bromo group can also be a versatile handle for further functionalization, making this compound a valuable intermediate in synthetic chemistry .
Biological Activity
Overview
1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly its inhibitory effects on Glycogen Synthase Kinase 3β (GSK-3β). This compound's structure includes a thieno[3,2-c]pyrazole core, which is known for various pharmacological properties.
The primary biological activity of this compound is linked to its interaction with GSK-3β. By inhibiting this kinase, the compound influences several biochemical pathways:
- Inhibition of GSK-3β : This leads to increased phosphorylation at Ser9, indicating reduced activity of GSK-3β.
- Cellular Effects : The inhibition results in decreased hyperphosphorylation of tau protein and increased expression of neuroprotective proteins such as β-catenin and GAP43. This promotes neuronal differentiation and neurite outgrowth in neuronal cells .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Similar compounds in the thienopyrazole class have shown cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to induce programmed cell death in human cancer cells at low micromolar concentrations .
- Neuroprotective Effects : The compound has demonstrated the ability to promote neurite outgrowth and enhance neuronal survival, suggesting potential applications in neurodegenerative diseases .
- Antioxidant Properties : Thieno[2,3-c]pyrazole derivatives have been associated with antioxidant activities, which could mitigate oxidative stress in biological systems .
Case Studies and Research Findings
A review of the literature reveals significant findings regarding the biological activity of thieno[3,2-c]pyrazole derivatives:
- Cytotoxicity Against Cancer Cells :
-
Neuroprotective Mechanisms :
- In vitro studies indicated that this compound promotes the phosphorylation of neuroprotective factors and supports neuronal differentiation, highlighting its potential therapeutic role in neurodegenerative disorders .
- Antioxidant Activity :
Comparative Analysis
A comparison with similar compounds reveals unique properties attributed to the bromo substituent in this compound:
Compound Name | Biological Activity | Notable Features |
---|---|---|
1-(5-Chloro-thieno[3,2-c]pyrazol-1-yl)-ethanone | Antitumor | Chlorine substituent may alter reactivity |
1-(5-Methyl-thieno[3,2-c]pyrazol-1-yl)-ethanone | Neuroprotective | Methyl group affects solubility |
This compound | Antitumor, Neuroprotective | Bromo group enhances reactivity and functionalization potential |
Properties
IUPAC Name |
1-(5-bromothieno[3,2-c]pyrazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-4(11)10-5-2-7(8)12-6(5)3-9-10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRCUSFGTGNYIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=N1)SC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.